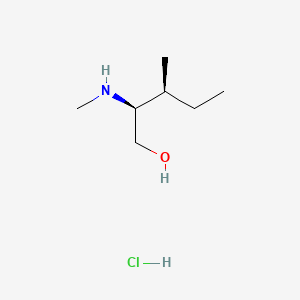
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound’s structure includes a methylamino group and a hydroxyl group, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-pentanone.
Reduction: The ketone group in 3-methyl-2-pentanone is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using methylamine under suitable conditions to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.
Industry
In the industrial sector, this compound may be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-methyl-2-(methylamino)butan-1-ol: A structurally similar compound with a shorter carbon chain.
2-(methylamino)pentan-1-ol: A compound lacking the methyl group on the second carbon.
Uniqueness
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds.
Propiedades
Fórmula molecular |
C7H18ClNO |
|---|---|
Peso molecular |
167.68 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-4-6(2)7(5-9)8-3;/h6-9H,4-5H2,1-3H3;1H/t6-,7+;/m0./s1 |
Clave InChI |
MICICDWBCOUBLZ-UOERWJHTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](CO)NC.Cl |
SMILES canónico |
CCC(C)C(CO)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


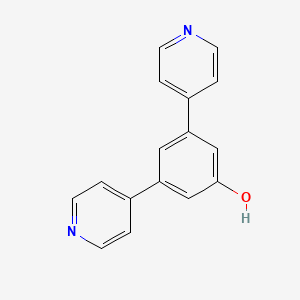
![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
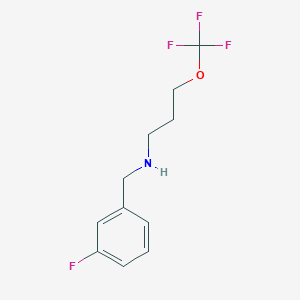
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
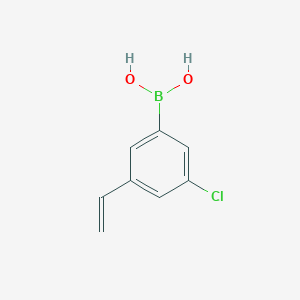
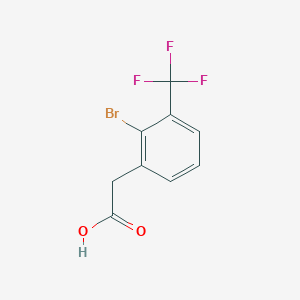
![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)
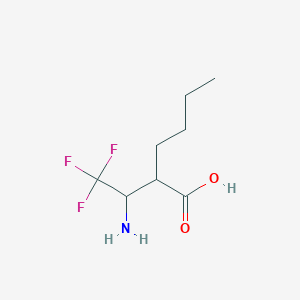
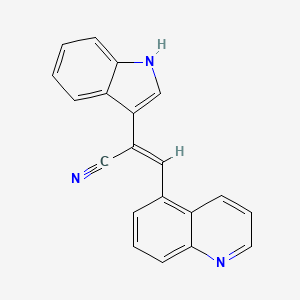
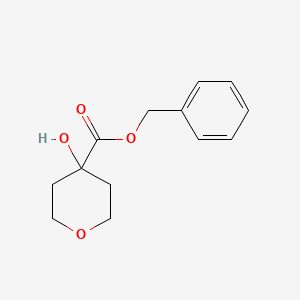


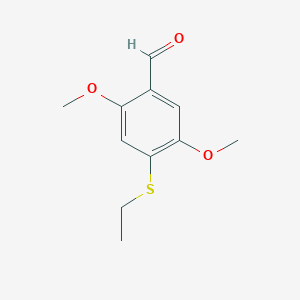
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
